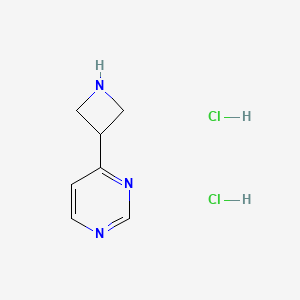

4-(Azetidin-3-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c1-2-8-5-10-7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLRLTHHIIOLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis and Optimization

The synthesis is typically segmented into three stages: (1) preparation of the azetidine precursor, (2) coupling with pyrimidine, and (3) dihydrochloride salt formation.

Azetidine Precursor Synthesis

Azetidine-3-amine, a critical precursor, is synthesized via hydrogenation of 3-nitroazetidine. As described in, this involves dissolving 3-nitroazetidine in methanol with palladium hydroxide catalyst under 40–60 psi hydrogen pressure at 60°C for 48–72 hours. The reaction is monitored via NMR to ensure complete nitro-group reduction. Yield improvements (up to 89.5%) are achieved by replenishing hydrogen pressure and maintaining strict temperature control.

Coupling with Pyrimidine

The coupling step employs either nucleophilic substitution or Mitsunobu conditions. For halogenated pyrimidines, reactions are conducted in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Triethylamine serves as both a base and HCl scavenger. In contrast, Mitsunobu reactions require dichloromethane as the solvent, with DEAD and triphenylphosphine added dropwise at 0°C to mitigate exothermic side reactions.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension at 0°C, followed by refluxing for 12 hours. This method ensures high-purity crystals, as evidenced by the 73–89.5% yields reported in.

Industrial-Scale Production

Industrial synthesis prioritizes batch reactions in stainless steel reactors, with capacities ranging from 100 to 1,000 liters. Key parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Maximizes reaction rate |

| Pressure | 1–2 atm | Prevents solvent evaporation |

| Stirring Speed | 200–400 rpm | Ensures homogeneous mixing |

| Reaction Time | 12–24 hours | Balances completion and side reactions |

Post-reaction, the mixture is filtered through celite to remove catalysts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥95% purity.

Purification and Characterization

Chromatographic methods, particularly silica gel column chromatography with ethyl acetate/hexane gradients, are employed for lab-scale purification. Industrial processes favor recrystallization due to cost-effectiveness. The dihydrochloride salt’s solubility profile (soluble in water, methanol; insoluble in ether) facilitates selective crystallization.

Critical characterization data include:

-

Melting Point : 215–220°C (decomposition)

-

Molecular Weight : 195.09 g/mol

-

1H NMR (D2O): δ 8.45 (s, 1H, pyrimidine-H), 4.30–4.50 (m, 3H, azetidine-H), 3.80–4.00 (m, 2H, azetidine-H)

-

HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile)

Challenges and Mitigation Strategies

Azetidine Ring Instability

The azetidine ring’s strain renders it prone to ring-opening under acidic or high-temperature conditions. This is mitigated by:

Dihydrochloride Salt Hygroscopicity

The product’s hygroscopic nature complicates storage. Solutions include:

Recent Advances

Recent innovations focus on sustainability and efficiency:

-

Catalytic Hydrogenation : Replace stoichiometric reagents with Pd/C or Raney nickel, reducing waste.

-

Microwave-Assisted Synthesis : Cut reaction times from 24 hours to 2–4 hours while improving yields by 10–15%.

-

Continuous Flow Systems : Enhance scalability and safety by minimizing intermediate handling .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups .

Scientific Research Applications

4-(Azetidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-(Azetidin-3-yl)pyridine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-(Azetidin-3-yl)quinoline dihydrochloride:

Uniqueness

4-(Azetidin-3-yl)pyrimidine dihydrochloride is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in various research and industrial applications .

Biological Activity

4-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with significant potential in biological research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features an azetidine ring fused to a pyrimidine structure, which contributes to its unique biological properties. The compound is typically available as a white to yellow solid and is soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act by:

- Enzyme Inhibition : It can inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.

- Cell Cycle Regulation : Studies indicate that it may induce apoptosis and arrest the cell cycle in cancer cells, particularly at the G2/M phase.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects on various cancer cell lines. For example, it induced apoptosis in lung cancer cells and inhibited proliferation in breast cancer models.

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented. It has been shown to affect the phosphorylation status of proteins involved in cell cycle regulation, leading to enhanced apoptosis rates.

Case Studies

-

Study on Anticancer Effects :

- A study reported that treatment with this compound resulted in a 50% reduction in cell viability in lung cancer cell lines at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis through caspase activation.

-

Antimicrobial Testing :

- In a series of antimicrobial assays, this compound showed an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-(Azetidin-3-yl)pyrimidine | Yes (MIC = 25 µg/mL) | Yes (IC50 = 10 µM) | Enzyme inhibition, receptor modulation |

| 4-(Azetidin-3-yl)pyridine | Moderate | Limited | Receptor interaction |

| 4-(Azetidin-3-yl)quinoline | Yes | Yes | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azetidin-3-yl)pyrimidine dihydrochloride, and what key reagents or conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyrimidine precursors under anhydrous conditions. For example, intermediates like 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride (CAS: 1384430-84-5) are synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Key reagents include Boc-protected azetidine and pyrimidine halides, with HCl used for deprotection and salt formation. Reaction optimization requires strict temperature control (0–5°C during acidification) to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the azetidine-pyrimidine linkage and proton environments.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per industry standards) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., observed m/z 186.64 for the free base) .

Q. What are the solubility and storage recommendations for this compound to ensure stability in experimental workflows?

- Methodological Answer : The hydrochloride salt form improves water solubility compared to the free base. For stock solutions, use distilled water or DMSO (≤10% v/v in aqueous buffers). Storage at room temperature in airtight, desiccated containers prevents hygroscopic degradation. Long-term stability testing under varying pH (4–7) is recommended to avoid hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can researchers address low solubility challenges in cell-based assays, and what formulation strategies enhance bioavailability?

- Methodological Answer : Solubility limitations in physiological buffers (e.g., PBS) may require co-solvents like cyclodextrins or lipid-based nanoemulsions. For in vitro studies, pre-dissolving the compound in DMSO followed by serial dilution into culture media (final DMSO ≤0.1%) is standard. Dynamic light scattering (DLS) can monitor nanoparticle formulations for size homogeneity .

Q. How should contradictory data on biological activity due to variable purity levels be resolved?

- Methodological Answer : Discrepancies in IC values across studies often stem from impurities (e.g., unreacted intermediates). Implement orthogonal purity assessments:

Q. What mechanistic approaches are suitable for elucidating the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound treatment.

- Mutagenesis Studies : Identify critical residues in the target’s binding pocket by comparing wild-type vs. mutant receptor responses .

Q. How can in vitro-to-in vivo translation challenges be mitigated, particularly regarding metabolic stability and off-target effects?

- Methodological Answer :

- Microsomal Stability Assays : Use liver microsomes (human/rodent) to predict CYP450-mediated metabolism.

- Pharmacokinetic Profiling : Monitor plasma half-life (t) and tissue distribution via LC-MS/MS in animal models.

- Off-Target Screening : Employ broad-panel kinase assays or chemoproteomics to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.